Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Description
Historical Development of Thieno[2,3-d]Pyrimidine Research
Thieno[2,3-d]pyrimidine emerged as a scaffold of interest in the late 20th century, driven by its structural similarity to nucleic acid bases like adenine. Early work focused on synthetic methodologies, such as the Gewald reaction, to access the thienopyrimidine core. By the 2010s, advances in multicomponent reactions enabled efficient derivatization, as demonstrated by the catalytic four-component synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using ketones, ethyl cyanoacetate, sulfur, and formamide.
The scaffold gained prominence in drug discovery after studies revealed its kinase inhibitory properties. For instance, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives were identified as potent PDE4B inhibitors in 2012, with crystallographic analyses validating their binding modes. Subsequent work expanded applications to antimalarial, anti-inflammatory, and anticancer agents, establishing thieno[2,3-d]pyrimidine as a privileged structure in medicinal chemistry.
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocycles like tetrahydrobenzo-thieno-pyrimidine offer unique advantages in drug design:
- Bioisosterism : The pyrimidine ring mimics adenine, enabling interactions with enzymatic ATP-binding sites.
- Conformational Rigidity : Fused rings restrict rotational freedom, enhancing target selectivity.
- Synergistic Pharmacophores : Integration of sulfur (thiophene) and nitrogen (pyrimidine) atoms enables diverse binding modes, including hydrogen bonding and π-π stacking.
For example, the cyclohexane ring in ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-thieno[2,3-d]pyrimidine-6-carboxylate introduces lipophilicity, improving membrane permeability compared to planar analogues. This structural feature proved critical in developing antimalarial derivatives with sub-micromolar IC50 values against Plasmodium falciparum.
Structural Overview of the Tetrahydrobenzo-Thieno-Pyrimidine Scaffold
The compound (C13H14N2O3S, MW 278.33) features three fused rings:
- Pyrimidine : Positions 1-3 and 4-6 form the six-membered aromatic core.
- Thiophene : Fused at positions 2-3-d, introducing sulfur-mediated electronic effects.
- Cyclohexane : Tetrahydrobenzo ring reduces planarity, modulating solubility and bioavailability.
Key functional groups include:
- Ethyl carboxylate at position 6: Enhances solubility and serves as a handle for further derivatization.
- Hydroxyl group at position 4: Participates in hydrogen bonding with biological targets.
Table 1: Synthetic Methodologies for Tetrahydrobenzo-Thieno-Pyrimidine Derivatives
The Gewald reaction remains predominant, though microwave-assisted techniques now achieve higher yields under reduced reaction times.
Research Objectives in Heterocyclic Chemistry Investigation
Current research priorities include:
- Synthetic Innovation : Developing catalyst-free and solventless protocols to improve atom economy. The four-component reaction reported in 2019 reduced chromatography steps while maintaining 65-78% yields.
- Structure-Activity Relationships (SAR) : Systematic modification of the ethyl carboxylate and hydroxyl groups to optimize target engagement. For instance, replacing ethyl with methyl improved antimalarial potency by 1.5-fold in W2 strain assays.
- Computational Modeling : Molecular docking studies guide rational design, as seen in PDE4B inhibitors where the cyclohexane ring occupied hydrophobic pockets.
- Green Chemistry : Utilizing biocatalysts or recyclable supports to minimize waste in large-scale synthesis.
Recent work on microwave-assisted Dimroth rearrangements achieved 90% yields in 15 minutes, demonstrating the scaffold’s adaptability to modern synthetic platforms.
Properties
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXPGDFJKAMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
-
- 3,5-diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate
- Formamidine acetate
- Formamide
-
- Temperature: 180°C
- Atmosphere: Inert (e.g., nitrogen)
- Solvent: Formamide
- Reaction Time: 4 hours
-
- After cooling, the reaction mixture is diluted with ethyl acetate.
- The solution is washed with water and brine.
- Dried over anhydrous sodium sulfate.
- Concentrated under vacuum.
-
- The residue is applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) as the eluent.
Yield and Purity
- Yield : Approximately 55%.
- Purity : The final product is obtained as a yellow solid. Further purification can be achieved through recrystallization or additional chromatographic techniques.
Chemical and Physical Properties
| Property | Description |
|---|---|
| CAS Number | 1447956-28-6 |
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| Appearance | Yellow solid |
| Synonyms | Ethyl 4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-6-carboxylate |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ...[{{{CITATION{{{_3{Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived ...](https://link.springer.com/article/10.1007/s00044-015-1433-6).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed:
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate. In vitro assays demonstrated significant potency against various cancer cell lines. Notably:
- IC50 Values : The compound exhibited an IC50 value of 13.42 μg/mL against the MDA-MB-231 breast cancer cell line. This indicates a promising level of activity compared to other tested compounds .
The selectivity index (SI) for this compound was calculated to be 12.7 when compared to other derivatives, suggesting it may provide a therapeutic advantage with lower cytotoxicity towards normal cells .
Potential Drug Development
Given its promising biological activity and favorable pharmacological profile, this compound is being explored for development as a lead compound in drug discovery programs aimed at treating cancers resistant to conventional therapies.
Case Studies and Research Findings
- Study on MDA-MB-231 Cells : In a recent study published in MDPI's Molecules journal, the compound was evaluated for its anti-proliferative effects against the MDA-MB-231 cell line alongside normal human mammary epithelial cells (MCF-10A). The results indicated that while it effectively inhibited cancer cell growth, it showed significantly lower toxicity towards normal cells .
- Thienopyrimidine Derivatives : Research has also indicated that derivatives of thienopyrimidine compounds exhibit a range of biological activities including anti-inflammatory and antimicrobial properties. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic profiles .
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with molecular targets such as microtubules[_{{{CITATION{{{4{Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno2,3 .... By binding to these structures, it disrupts the normal function of the cell, leading to cell cycle arrest and apoptosis[{{{CITATION{{{_4{Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno2,3 .... The specific pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
A. Non-Hydrogenated Analogs
Ethyl 4-hydroxybenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 1537184-71-6) Structure: Lacks the tetrahydrobenzene ring. Properties: Molecular weight 274.30, lower than the tetrahydro derivative due to reduced hydrogenation. Increased aromaticity may reduce solubility in polar solvents compared to the hydrogenated analog .
Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 1537184-72-7) Structure: Chlorine replaces the hydroxyl group. Properties: Higher molecular weight (292.75) and increased lipophilicity due to the chloro substituent. Likely less reactive in hydrogen-bonding interactions compared to the hydroxylated compound .
B. Thieno[2,3-d]pyrimidine Derivatives with Substituted Amino Groups
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Structure: Phenylamino group at position 4. Properties: MW 296.34, m.p. 170–172°C.
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (14a) Structure: Benzimidazole substituent at position 4. Properties: MW 337.37, m.p. 250–251°C.
Substituent Effects on Physical and Chemical Properties
Key Differentiators and Implications
- Hydrogenated vs.
- Hydroxyl vs. Chloro/Amino Substituents: The hydroxyl group offers hydrogen-bonding sites for target engagement, while chloro groups prioritize electrophilic reactivity .
- Biological Potential: Structural analogs with benzimidazole or morpholino groups (e.g., IIIa in ) show promise in anticancer and anti-inflammatory applications, suggesting the target compound could be optimized for similar pathways .
Biological Activity
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The compound belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its pharmacological properties. The structural modifications in the tetrahydrobenzo-thieno-pyrimidine scaffold enhance its biological activity. For instance, the introduction of various substituents at specific positions can significantly alter the compound's efficacy against various diseases.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against cancer cell lines. Notably:
- Microtubule Depolymerization : At a concentration of 10 µM, this compound was found to induce microtubule depolymerization effectively. The EC50 value for this activity was reported as 19 nM in the MDA-MB-435 cancer cell line .
- Inhibition of Cell Proliferation : The IC50 value for inhibiting cell proliferation was determined to be 9.0 nM . This indicates a strong potential for use in cancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory activities. It operates through mechanisms such as:
- Inhibition of Cytokine Production : Studies showed that it significantly inhibited the secretion of inflammatory cytokines like TNF-α and IL-6 in macrophages at concentrations around 10 µM .
- In Vivo Studies : In rat models of paw edema, compounds similar to ethyl 4-hydroxy derivatives demonstrated effects comparable to indomethacin, a standard anti-inflammatory drug .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
| Compound | Microtubule Depolymerization EC50 (nM) | Antiproliferative IC50 (nM) | Key Structural Features |
|---|---|---|---|
| Ethyl 4-hydroxy derivative | 19 | 9.0 | Hydroxy group at position 4 |
| Analog A2 | 15 | 8.0 | Additional electron-donating groups |
| Analog A6 | 12 | 7.5 | Enhanced π–π conjugation |
This table summarizes key findings from recent research indicating that specific modifications can enhance both antiproliferative and anti-inflammatory activities.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A series of experiments evaluated various derivatives against MDA-MB-435 cells. The most potent derivatives exhibited significant microtubule disruption and cell growth inhibition .
- Anti-inflammatory Mechanisms : Another study focused on the inhibition of NF-κB and MAPK pathways in macrophages. Compounds from the thieno[2,3-d]pyrimidine series were shown to effectively reduce inflammation markers in vitro and in vivo .
- Comparative Analysis with Other Classes : The thieno[2,3-d]pyrimidine scaffold was compared with other known anti-cancer agents like colchicine and CA-4. Results indicated superior potency in microtubule-targeting activities for certain derivatives .
Q & A
Q. What are the established synthetic routes for Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves a multistep approach:
- Gewald reaction to construct the thiophene core from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by cyclization with reagents like acetic anhydride or malononitrile under reflux conditions .
- Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray diffraction .
- Yields can exceed 78% with optimized stoichiometry and reaction times (8–10 h reflux in acetic acid/acetic anhydride) .
Q. How is the compound structurally characterized in academic research?
Key methods include:
- Single-crystal X-ray diffraction to determine bond lengths, dihedral angles, and hydrogen bonding networks. For example, fused thieno-pyrimidine rings often adopt planar or half-chair conformations, with dihedral angles up to 80.94° between aromatic systems .
- NMR and IR spectroscopy to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and proton environments (e.g., methylene protons in tetrahydro rings at δ 2.5–3.5 ppm in ¹H NMR) .
Q. What preliminary pharmacological assays are used to evaluate bioactivity?
- Antiproliferative assays (e.g., NCI-60 cell line panel) measure IC₅₀ values using MTT or similar viability assays .
- Microtubule depolymerization assays quantify effects on tubulin polymerization via fluorescence-based methods .
- In vitro enzyme inhibition studies (e.g., HDAC or kinase inhibition) use fluorogenic substrates or ELISA-based readouts .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Condition screening : Adjusting solvent polarity (e.g., DMSO as a co-solvent) or acid catalysts (e.g., sulfuric acid for cyclization) enhances reaction efficiency .
- Crystallization optimization : Slow evaporation of ethyl acetate/ethanol (3:2) produces high-quality crystals for structural validation .
- Byproduct analysis : LC-MS or TLC monitors intermediates like azomethines or malonic acid derivatives to minimize side reactions .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 enhance microtubule destabilization, as seen in analogs with IC₅₀ values <40 nM .
- Conformational analysis : Puckered pyrimidine rings (flattened boat conformations) influence binding to tubulin or kinase targets, as shown by X-ray data .
- Hydrogen bonding : C—H···O/N interactions in crystal packing correlate with improved solubility and bioavailability .
Q. How can conflicting data in biological assays (e.g., resistance mechanisms) be resolved?
- Mechanistic studies : Compare potency in drug-resistant cell lines (e.g., Pgp-overexpressing models) to identify compounds circumventing efflux pumps .
- Structural analogs : Test derivatives lacking specific substituents (e.g., tert-butyl groups) to isolate contributions to βIII-tubulin binding .
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cellular data .
Q. What strategies validate the compound’s target engagement in cancer models?
- Xenograft studies : Evaluate tumor growth inhibition in murine models (e.g., MDA-MB-435) with dose-response analysis and histopathology .
- Biomarker profiling : Quantify tubulin polymerization or HDAC activity in tumor tissues via Western blot or activity assays .
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with pharmacodynamic effects to optimize dosing regimens .
Methodological Notes
- Data contradiction analysis : When biological activity varies between analogs, use pairwise structural comparisons (e.g., methyl vs. phenyl substituents) and statistical tools (e.g., ANOVA) to identify significant trends .
- Crystallography refinement : Apply SHELXL for H-atom placement in riding models and validate thermal parameters (Uiso) to ensure structural accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
